molecular formula C11H12N4S B15066947 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione CAS No. 577984-25-9

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione

Cat. No.: B15066947
CAS No.: 577984-25-9
M. Wt: 232.31 g/mol
InChI Key: PHFQIRCWFCHQMG-UHFFFAOYSA-N
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Description

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[4,5-b]quinoline family, known for its potential therapeutic applications, including anticancer, antifungal, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride (TrCl) under reflux conditions in chloroform . This method is favored for its high yield, short reaction times, and compliance with green chemistry protocols .

Industrial Production Methods

Industrial production methods for this compound often utilize similar multi-component reactions but on a larger scale. The use of organic catalysts like trityl chloride, which are stable, non-toxic, and commercially available, is advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline: Shares a similar core structure but lacks the thione group.

    Quinoline Derivatives: Similar in structure but differ in the fused pyrimidine ring.

    6-amino-1,3-dimethyluracil: A precursor in the synthesis of the target compound.

Uniqueness

4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

577984-25-9

Molecular Formula

C11H12N4S

Molecular Weight

232.31 g/mol

IUPAC Name

4-amino-6,7,8,9-tetrahydro-3H-pyrimido[4,5-b]quinoline-2-thione

InChI

InChI=1S/C11H12N4S/c12-9-7-5-6-3-1-2-4-8(6)13-10(7)15-11(16)14-9/h5H,1-4H2,(H3,12,13,14,15,16)

InChI Key

PHFQIRCWFCHQMG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=NC(=S)NC(=C3C=C2C1)N

Origin of Product

United States

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